5-Bromo-N-cyclopropyl-4-methylpicolinamide
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Overview
Description
5-Bromo-N-cyclopropyl-4-methylpicolinamide: is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a picolinamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-4-methylpicolinamide typically involves the bromination of a precursor picolinamide compound followed by the introduction of the cyclopropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-N-cyclopropyl-4-methylpicolinamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced forms of the picolinamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Various oxidized forms of the picolinamide moiety.
Reduction Products: Dehalogenated compounds or reduced picolinamide derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-N-cyclopropyl-4-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its bromine atom serves as a useful tag for tracking and imaging studies .
Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-4-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-N-methylpicolinamide: Similar in structure but with a methyl group instead of a cyclopropyl group.
5-Bromo-N-propylpicolinamide: Contains a propyl group instead of a cyclopropyl group.
Uniqueness: 5-Bromo-N-cyclopropyl-4-methylpicolinamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-4-9(12-5-8(6)11)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHIFWIPXYNECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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